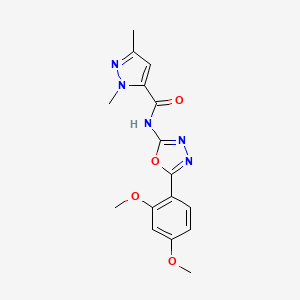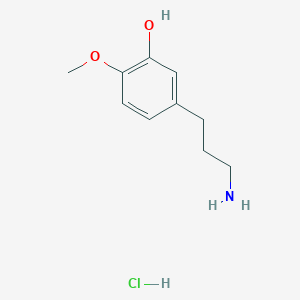![molecular formula C11H13F3O B2803886 2,2,2-Trifluoro-1-[3-(propan-2-yl)phenyl]ethan-1-ol CAS No. 2024148-52-3](/img/structure/B2803886.png)
2,2,2-Trifluoro-1-[3-(propan-2-yl)phenyl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-[3-(propan-2-yl)phenyl]ethan-1-ol is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl and phenyl groups in its structure imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-[3-(propan-2-yl)phenyl]ethan-1-ol typically involves the reaction of 2,2,2-trifluoroacetophenone with isopropylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows:
Preparation of Grignard Reagent: Isopropyl bromide is reacted with magnesium in anhydrous ether to form isopropylmagnesium bromide.
Reaction with 2,2,2-Trifluoroacetophenone: The Grignard reagent is then added to 2,2,2-trifluoroacetophenone in an anhydrous environment, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and stringent control of reaction conditions ensures consistent production quality.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-[3-(propan-2-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: Production of trifluoromethyl alcohols or hydrocarbons.
Substitution: Generation of various substituted trifluoromethyl derivatives.
科学研究应用
2,2,2-Trifluoro-1-[3-(propan-2-yl)phenyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as thermal stability and resistance to degradation.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-[3-(propan-2-yl)phenyl]ethan-1-ol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact effectively with biological membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways.
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoroacetophenone
- 1,1,1-Trifluoro-2-propanol
- 2,2,3,3-Tetrafluoro-1-propanol
Uniqueness
2,2,2-Trifluoro-1-[3-(propan-2-yl)phenyl]ethan-1-ol stands out due to its specific combination of trifluoromethyl and phenyl groups, which confer unique reactivity and stability
属性
IUPAC Name |
2,2,2-trifluoro-1-(3-propan-2-ylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-7(2)8-4-3-5-9(6-8)10(15)11(12,13)14/h3-7,10,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQRCYWZFNFMNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
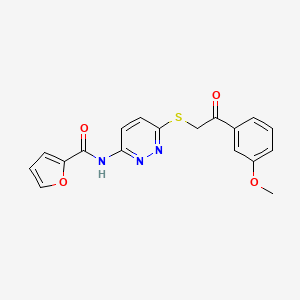
![3,6-dichloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2803805.png)
![1-{2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propyl}-1H-indole-3-carbaldehyde](/img/structure/B2803806.png)
![4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione](/img/structure/B2803811.png)
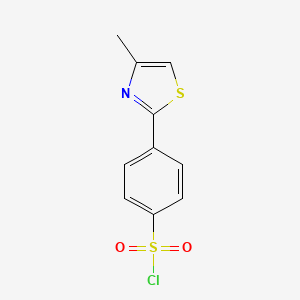
![3-[(1,2-dimethyl-1H-indol-5-yl)methyl]-1-(3-methylphenyl)urea](/img/structure/B2803814.png)

![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2803818.png)
![N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-N-propylethanediamide](/img/structure/B2803820.png)
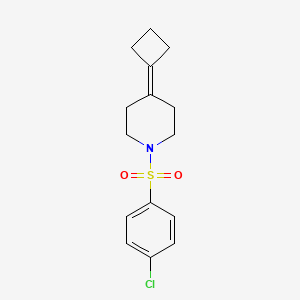
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2803823.png)
